

Application Note: HPLC Analysis of 3-Nitro-1-(4-octylphenyl)propan-1-one

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Compound of Interest			
Compound Name:	3-Nitro-1-(4-octylphenyl)propan-1-		
	one		
Cat. No.:	B562172	Get Quote	

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitro-1-(4-octylphenyl)propan-1-one is a chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients, such as Fingolimod.[1][2][3] Its chemical formula is C17H25NO3 and it has a molar mass of 291.4 g/mol .[4] Accurate and robust analytical methods are crucial for monitoring its purity and ensuring the quality of pharmaceutical products. This application note presents a detailed protocol for the quantitative analysis of **3-Nitro-1-(4-octylphenyl)propan-1-one** using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for quality control, stability studies, and impurity profiling in drug development and manufacturing.

The methodology is based on established principles for the analysis of nitroaromatic compounds, employing a reversed-phase C18 column for optimal separation.[5][6][7]

Experimental Protocols

- 1. Materials and Reagents
- **3-Nitro-1-(4-octylphenyl)propan-1-one** reference standard (purity ≥ 98%)
- Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Formic acid (88%)
- 0.45 μm PTFE syringe filters
- 2. Instrumentation
- HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or UV detector.
- Analytical balance
- Ultrasonic bath
- pH meter
- 3. Chromatographic Conditions



Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Program	0-2 min: 60% B, 2-10 min: 60% to 90% B, 10-12 min: 90% B, 12-12.1 min: 90% to 60% B, 12.1-15 min: 60% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 μL
Run Time	15 minutes

4. Preparation of Solutions

- Standard Stock Solution (1000 μg/mL): Accurately weigh approximately 10 mg of **3-Nitro-1-** (**4-octylphenyl)propan-1-one** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution is stable for up to 4 weeks when stored at 2-8°C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile, 40% Water with 0.1% Formic Acid) to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.
- Sample Preparation: Accurately weigh a sample containing 3-Nitro-1-(4-octylphenyl)propan-1-one and dissolve it in a suitable volume of acetonitrile to achieve a final concentration within the calibration range. For solid samples, sonicate for 10 minutes to ensure complete dissolution. Filter the sample solution through a 0.45 μm PTFE syringe filter before injection.



- 5. System Suitability Before sample analysis, perform a system suitability test by injecting the $50 \mu g/mL$ working standard solution six times. The system is deemed suitable if the following criteria are met:
- Tailing factor (Asymmetry): ≤ 2.0
- Theoretical plates (N): ≥ 2000
- Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Data Presentation

Table 1: Quantitative Data Summary

Analyte	Retention Time (min)	Peak Area (arbitrary units)	Concentration (µg/mL)
3-Nitro-1-(4- octylphenyl)propan-1- one	8.5	1250000	50.0
Hypothetical Impurity A	6.2	15000	0.5
Hypothetical Impurity	9.8	10000	0.3

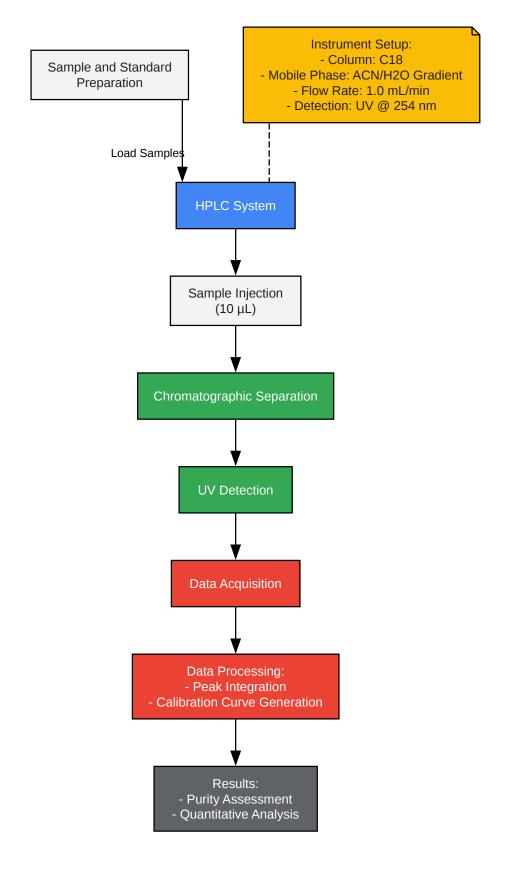
Table 2: Calibration Curve Data



Concentration (µg/mL)	Peak Area (average)
1	25000
5	125000
10	250000
25	625000
50	1250000
100	2500000
Correlation Coefficient (r²)	≥ 0.999

Mandatory Visualization





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Caption: HPLC analysis workflow for **3-Nitro-1-(4-octylphenyl)propan-1-one**.



Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of **3-Nitro-1-(4-octylphenyl)propan-1-one**. The method is specific, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical industry. The provided protocol and chromatographic conditions can be adapted for the analysis of similar nitroaromatic compounds.

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